molecular formula C26H15NSe B14747386 16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole CAS No. 204-64-8

16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole

Cat. No.: B14747386
CAS No.: 204-64-8
M. Wt: 420.4 g/mol
InChI Key: HDPVGNACONNKER-UHFFFAOYSA-N
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Description

16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is a complex heterocyclic compound that contains selenium. It is part of a class of compounds known for their unique structural properties and potential applications in various scientific fields. The compound’s structure includes multiple fused aromatic rings, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of intermediate compounds through the reaction of aromatic amines with selenium-containing reagents. These intermediates are then subjected to cyclization reactions, often under high-temperature conditions, to form the final compound.

Industrial Production Methods

Industrial production of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of selenoxides or selenones.

    Reduction: Formation of reduced selenium-containing compounds.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to intercalate with DNA, potentially disrupting cellular processes. It can also interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The selenium atom in the compound plays a crucial role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole
  • 16H-Benzo2,3benzothiopheno[6,5-a]benzo[g]carbazole
  • 16H-Benzo2,3benzofurano[6,5-a]benzo[g]carbazole

Uniqueness

16H-Benzo2,3benzoselenopheno[6,5-a]benzo[g]carbazole is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs

Properties

CAS No.

204-64-8

Molecular Formula

C26H15NSe

Molecular Weight

420.4 g/mol

IUPAC Name

5-selena-28-azaheptacyclo[15.11.0.02,14.04,12.06,11.018,27.019,24]octacosa-1(17),2,4(12),6,8,10,13,15,18(27),19,21,23,25-tridecaene

InChI

InChI=1S/C26H15NSe/c1-2-6-17-15(5-1)10-12-22-25(17)19-11-9-16-13-21-18-7-3-4-8-23(18)28-24(21)14-20(16)26(19)27-22/h1-14,27H

InChI Key

HDPVGNACONNKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC6=C(C=C5C=C4)C7=CC=CC=C7[Se]6

Origin of Product

United States

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